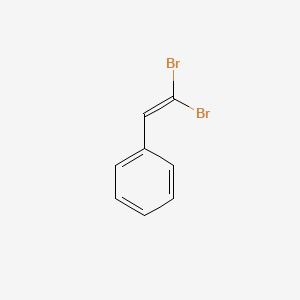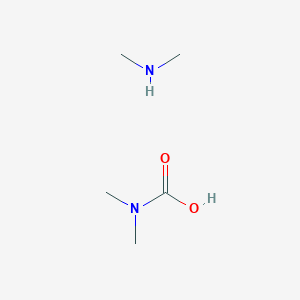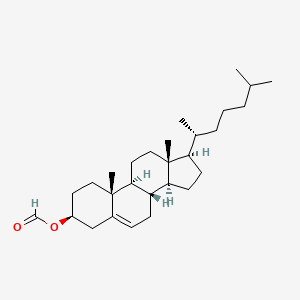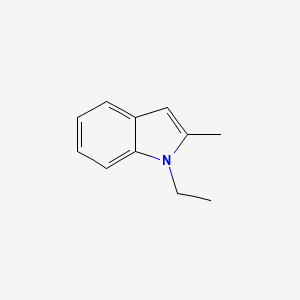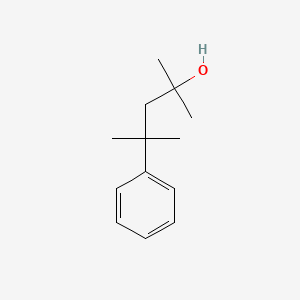
2,4-Dimethyl-4-phenylpentan-2-ol
Übersicht
Beschreibung
2,4-Dimethyl-4-phenylpentan-2-ol is an organic compound with the molecular formula C13H20O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-4-phenylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a component in fragrances and flavors
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in the perfume and cosmetics industry for its scent of fruits and flowers .
Mode of Action
The mode of action of 2,4-Dimethyl-4-phenylpentan-2-ol is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. The specific floral scent of this compound is what makes it desirable in the perfume and cosmetics industry .
Biochemical Pathways
The synthesis of this compound involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .
Result of Action
The primary result of the action of this compound is the production of a specific floral scent. This scent is perceived by the olfactory receptors, leading to the sensation of a pleasant smell .
Biochemische Analyse
Biochemical Properties
2,4-Dimethyl-4-phenylpentan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the hydroxyl group of this compound forming hydrogen bonds with the active sites of these enzymes, thereby affecting their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in either the inhibition or activation of these enzymes, depending on the specific isoform involved . This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity in animal studies, likely due to the overactivation of cytochrome P450 enzymes . These findings underscore the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways often involve oxidation and reduction reactions, leading to the formation of more water-soluble compounds that can be excreted from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to easily diffuse through cell membranes, but its distribution is also influenced by binding to plasma proteins and other cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The presence of this compound in these subcellular locations allows it to effectively modulate enzyme activity and influence cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-4-phenylpentan-2-ol can be synthesized through the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound. One common method involves the reaction of methylmagnesium iodide with 4-methyl-4-phenylpentan-2-one . The reaction typically proceeds under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions, utilizing specialized equipment to maintain anhydrous conditions and control reaction parameters such as temperature and pressure. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-4-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-4-phenylpentan-2-one.
Reduction: Formation of 2,4-dimethyl-4-phenylpentane.
Substitution: Formation of 2,4-dimethyl-4-phenylpentyl halides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-4-phenylpentan-2-one: A ketone analog of 2,4-Dimethyl-4-phenylpentan-2-ol.
2,4-Dimethyl-4-phenylpentane: A hydrocarbon analog obtained through reduction.
4-Phenyl-4,4-dimethyl-2-butanol: A structurally similar alcohol with a different carbon chain length.
Uniqueness
This compound is unique due to its tertiary alcohol structure, which imparts distinct chemical reactivity and physical properties. Its combination of a phenyl group and a branched carbon chain makes it a valuable compound for studying steric and electronic effects in organic reactions.
Eigenschaften
IUPAC Name |
2,4-dimethyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZRLQXRKZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277150 | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-85-2 | |
| Record name | NSC957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 2,4-Dimethyl-4-phenylpentan-2-ol undergoes in the presence of an acid catalyst?
A1: this compound undergoes a cyclialkylation reaction in the presence of an acid catalyst. This reaction leads to the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This specific reaction proceeds without any unexpected rearrangements. []
Q2: How does the introduction of a chlorine atom at the ortho position of the phenyl ring in this compound (forming 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol) alter the outcome of the acid-catalyzed cyclialkylation?
A2: The presence of the chlorine atom in 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol significantly impacts the cyclialkylation reaction. Instead of yielding a single product, the reaction produces a nearly equal mixture of two isomers: 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This unexpected formation of the trans isomer, involving a framework transposition, highlights the specific influence of the chlorine substituent on the reaction mechanism. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



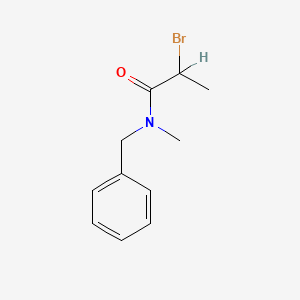
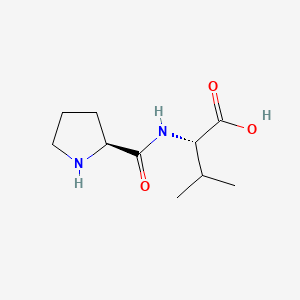

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)


![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
